molecular formula C7H13NO5 B14502628 2-Methoxycyclohex-2-en-1-ol;nitric acid CAS No. 62796-21-8

2-Methoxycyclohex-2-en-1-ol;nitric acid

Cat. No.: B14502628
CAS No.: 62796-21-8
M. Wt: 191.18 g/mol
InChI Key: FGJFZKYCPLGUCB-UHFFFAOYSA-N
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Description

2-Methoxycyclohex-2-en-1-ol;nitric acid is a compound that combines an organic molecule, 2-Methoxycyclohex-2-en-1-ol, with nitric acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxycyclohex-2-en-1-ol typically involves the reaction of methanol with cyclohexene oxide in the presence of an acid catalyst . The reaction conditions include using anhydrous methanol as both the reactant and solvent, and the process is carried out in a three-necked flask to ensure proper mixing and reaction control .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxycyclohex-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include KMnO4 for oxidation, lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield ketones or carboxylic acids, while reduction with LiAlH4 can produce different alcohols.

Scientific Research Applications

2-Methoxycyclohex-2-en-1-ol;nitric acid has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.

    Biology: The compound’s derivatives may have potential biological activities, making it useful in biochemical research.

    Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with unique therapeutic properties.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methoxycyclohex-2-en-1-ol;nitric acid involves its interaction with molecular targets and pathways within a given system. The compound may act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations. The specific molecular targets and pathways involved depend on the context of its use, such as in chemical synthesis or biological systems.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Methoxycyclohex-2-en-1-ol include:

Uniqueness

2-Methoxycyclohex-2-en-1-ol;nitric acid is unique due to the presence of both the methoxy group and the nitric acid component, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

62796-21-8

Molecular Formula

C7H13NO5

Molecular Weight

191.18 g/mol

IUPAC Name

2-methoxycyclohex-2-en-1-ol;nitric acid

InChI

InChI=1S/C7H12O2.HNO3/c1-9-7-5-3-2-4-6(7)8;2-1(3)4/h5-6,8H,2-4H2,1H3;(H,2,3,4)

InChI Key

FGJFZKYCPLGUCB-UHFFFAOYSA-N

Canonical SMILES

COC1=CCCCC1O.[N+](=O)(O)[O-]

Origin of Product

United States

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